1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene Deschloro Clomiphene is Clomiphene analog, with estrogenic activity. It is also used in the preparation of antifertility agents.
Brand Name: Vulcanchem
CAS No.: 19957-52-9
VCID: VC21343517
InChI: InChI=1S/C26H29NO/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22/h5-18,21H,3-4,19-20H2,1-2H3
SMILES: CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C26H29NO
Molecular Weight: 371.5 g/mol

1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene

CAS No.: 19957-52-9

Cat. No.: VC21343517

Molecular Formula: C26H29NO

Molecular Weight: 371.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene - 19957-52-9

CAS No. 19957-52-9
Molecular Formula C26H29NO
Molecular Weight 371.5 g/mol
IUPAC Name 2-[4-(1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine
Standard InChI InChI=1S/C26H29NO/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22/h5-18,21H,3-4,19-20H2,1-2H3
Standard InChI Key YOKPBLYAKJJMQO-UHFFFAOYSA-N
Isomeric SMILES CCN(CC)CCOC1=CC=C(C=C1)/C(=C\C2=CC=CC=C2)/C3=CC=CC=C3
SMILES CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3

Chemical Identity and Structural Characteristics

1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene, with the CAS registry number 19957-52-9, is an organic compound belonging to the class of amines . It is also known by several synonyms including 2-[4-(1,2-Diphenylethenyl)phenoxy]-N,N-diethylethanamine, E.I.P.W. 103, and α-[4-(2-Diethylaminoethoxy)phenyl]stilbene . The compound features a complex molecular architecture characterized by multiple aromatic rings connected through a central ethylene group.

Molecular Information

The compound possesses the molecular formula C₂₆H₂₉NO with a structure featuring three key components: a phenoxy group, a diphenylethenyl moiety, and a diethylamino group . These structural elements contribute to its unique physiochemical properties and potential biological activity. The structural complexity is represented by its InChI identifier: InChI=1S/C26H29NO/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22/h5-18,21H,3-4,19-20H2,1-2H3 .

Physical and Chemical Properties

Based on the available data, the compound exhibits the following physicochemical characteristics:

PropertyValueReference
Physical StateSolid at room temperature
Vapor Pressure1.39E-09 mmHg at 25°C
Boiling Point485.6°C at 760 mmHg
SolubilityModerate in organic solvents
Molecular Weight371.52 g/mol (calculated from C₂₆H₂₉NO)

The presence of multiple aromatic rings in the structure contributes to its stability, while the diethylamino group enhances its solubility in organic solvents and potentially its biological activity .

Relationship to Clomiphene and Structural Analogues

1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene bears structural similarity to clomiphene, a well-known fertility medication, but differs in the absence of a chlorine atom . Specifically, it can be considered a "deschloro" derivative of clomiphene, as indicated by its commercial availability under the name "Deschloro Clomiphene" .

Comparison with Clomiphene

Clomiphene, which contains a chlorine atom in its structure (formula C₃₂H₃₆ClNO₈ for the citrate salt), functions as a selective estrogen receptor modulator (SERM) . The structural difference between 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene and clomiphene is significant in determining their respective biological activities and applications.

CompoundMolecular FormulaKey Structural FeaturesCAS Number
1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethyleneC₂₆H₂₉NODiphenylethenyl moiety, no chlorine19957-52-9
Clomiphene CitrateC₃₂H₃₆ClNO₈Contains chlorine, citrate salt50-41-9

Salt Forms and Derivatives

Citrate Salt Form

The citrate salt of 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene (CAS: 102433-95-4) has the molecular formula C₃₂H₃₄NO₈⁻³ and a molecular weight of 501.58 . This salt form may offer advantages in terms of stability, solubility, or bioavailability compared to the free base.

Research Gaps and Future Directions

Current literature appears to have gaps regarding the detailed pharmacological profile, toxicological data, and specific applications of 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene. Future research directions might include:

  • Comprehensive evaluation of its receptor binding profile

  • Investigation of its potential applications in reproductive medicine

  • Comparative studies with clomiphene to understand structure-activity relationships

  • Development of novel derivatives with enhanced properties

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